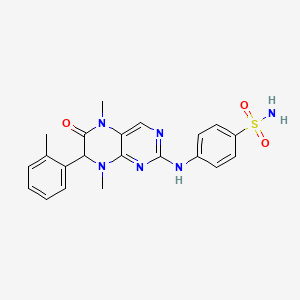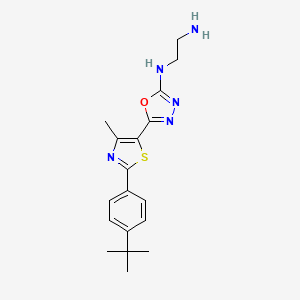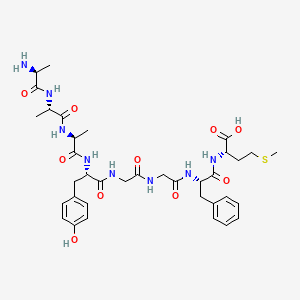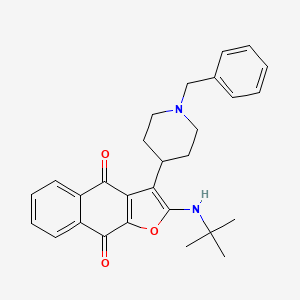
Anti-infective agent 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-infective agent 7 is a compound known for its potent antimicrobial properties. It is used to combat a wide range of infections caused by bacteria, viruses, fungi, and parasites. This compound has gained significant attention in the field of medicinal chemistry due to its efficacy and broad-spectrum activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-infective agent 7 typically involves multi-step organic reactions. One common synthetic route includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature, using anhydrous acetonitrile as the solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Anti-infective agent 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups.
Scientific Research Applications
Anti-infective agent 7 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It serves as a tool to investigate microbial resistance mechanisms and the effects of antimicrobial agents on cellular processes.
Medicine: It is explored for its potential to treat various infectious diseases, including those caused by drug-resistant pathogens.
Industry: It is used in the development of new antimicrobial coatings and materials for medical devices and surfaces.
Mechanism of Action
The mechanism of action of anti-infective agent 7 involves targeting specific molecular pathways in microorganisms. It binds to essential enzymes or proteins, disrupting their normal function and leading to cell death. For example, it may inhibit DNA replication by binding to DNA gyrase or interfere with cell wall synthesis by targeting penicillin-binding proteins .
Comparison with Similar Compounds
Anti-infective agent 7 is unique compared to other similar compounds due to its broad-spectrum activity and high potency. Similar compounds include:
Properties
Molecular Formula |
C28H30N2O3 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-2-(tert-butylamino)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C28H30N2O3/c1-28(2,3)29-27-22(19-13-15-30(16-14-19)17-18-9-5-4-6-10-18)23-24(31)20-11-7-8-12-21(20)25(32)26(23)33-27/h4-12,19,29H,13-17H2,1-3H3 |
InChI Key |
MRUCKOUZZOKELR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


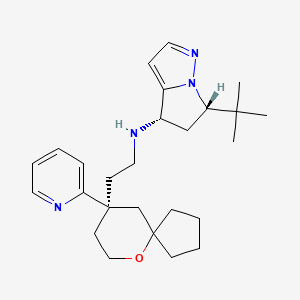
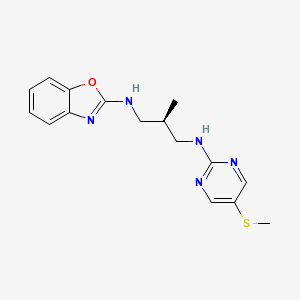
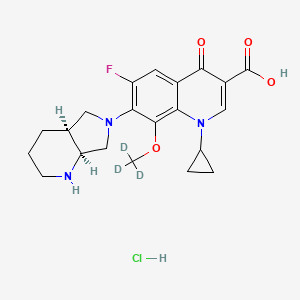

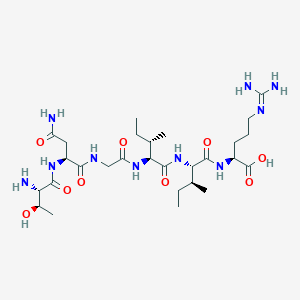
![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)
![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)
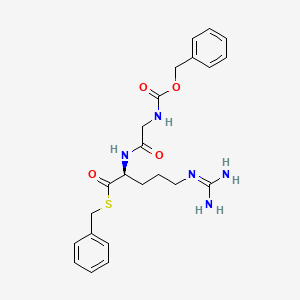
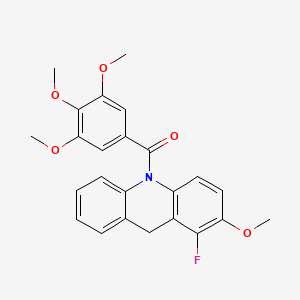
![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)
